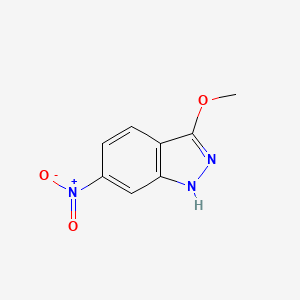

3-Methoxy-6-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYWKOVKYCUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738350 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-94-4 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4)

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-Methoxy-6-nitro-1H-indazole , a critical intermediate in the development of kinase inhibitors.

Optimized Synthesis and Application in Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 711-94-4 ) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting Aurora Kinases and VEGFR pathways. Unlike its more common analog 3-methyl-6-nitro-1H-indazole (a Pazopanib intermediate), the 3-methoxy variant offers unique hydrogen-bonding capabilities and metabolic stability profiles due to the ether linkage at the C3 position.

This guide outlines the compound's physicochemical properties, a high-fidelity synthetic protocol favoring O-alkylation over N-alkylation, and its role in structure-activity relationship (SAR) studies for oncology therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| CAS Number | 711-94-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol |

| SMILES | COc1nnc2cc([O-])ccc12 |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~11.5 (NH acidic proton) |

| Key Structural Feature | C3-Methoxy group (locks the imine tautomer preference) |

Synthetic Strategy: The Regioselectivity Challenge

The Problem: O- vs. N-Alkylation

Direct methylation of 6-nitro-1H-indazol-3-ol (also known as 6-nitroindazolinone) using methyl iodide (MeI) and a base is chemically inefficient. The indazolinone scaffold exists in tautomeric equilibrium, and direct alkylation frequently yields a mixture of:

-

1-Methyl (N1-alkylation)

-

2-Methyl (N2-alkylation)

-

3-Methoxy (O-alkylation - Desired)

The Solution: The 3-Chloro Intermediate Route

To achieve high regioselectivity for the 3-methoxy derivative, field-proven methodologies utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This involves first converting the 3-hydroxy group to a 3-chloro leaving group, followed by displacement with methoxide.

Validated Pathway

-

Chlorination: 6-Nitro-1H-indazol-3-ol

3-Chloro-6-nitro-1H-indazole (using POCl₃). -

Methoxylation: 3-Chloro-6-nitro-1H-indazole + NaOMe

this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-nitro-1H-indazole

Precursor preparation for the target molecule.

-

Reagents: 6-Nitro-1H-indazol-3-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Diethylaniline (catalytic).

-

Procedure:

-

Suspend 6-nitro-1H-indazol-3-ol in excess POCl₃ (approx. 5-10 volumes).

-

Add a catalytic amount of N,N-diethylaniline to facilitate the reaction.

-

Reflux the mixture at 105°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.[1][2]

-

Workup (Caution): Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench excess POCl₃.

-

Precipitate the crude solid, filter, and wash with cold water.[1][2]

-

Recrystallize from ethanol to obtain 3-chloro-6-nitro-1H-indazole as a yellow solid.

-

Step 2: Synthesis of this compound (Target)

Nucleophilic displacement of the chloride.

-

Reagents: 3-Chloro-6-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Anhydrous Methanol (solvent).

-

Procedure:

-

Dissolve NaOMe in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Add 3-chloro-6-nitro-1H-indazole portion-wise to the solution.

-

Heat the reaction to reflux (65°C) for 12–18 hours. The electron-withdrawing nitro group at C6 activates the C3 position, facilitating the displacement of chloride.

-

Monitoring: HPLC or TLC should show the disappearance of the chloro-intermediate.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and adjust pH to ~7 with dilute HCl.

-

Extract with Ethyl Acetate (3x).[2] Dry the organic layer over MgSO₄ and concentrate.[2]

-

Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the pure This compound .

-

Medicinal Chemistry Applications

Aurora Kinase Inhibition

The 3-methoxy-indazole scaffold serves as a bioisostere for the adenosine ring of ATP. In drug discovery, the nitro group is typically reduced to an amine (3-methoxy-1H-indazol-6-amine ) to serve as a handle for coupling with various "hinge-binding" motifs, such as benzimidazoles or pyrimidines.

-

Mechanism: The indazole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu residue), while the 3-methoxy group fills the hydrophobic pocket adjacent to the gatekeeper residue.

-

Advantage: The methoxy group locks the tautomer, preventing the formation of the keto-species (indazolinone), which can have poor membrane permeability.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of the indazolinone to the target 3-methoxy compound and its subsequent reduction for kinase inhibitor synthesis.

Caption: Synthetic pathway from precursor to active kinase inhibitor scaffold via the 3-methoxy intermediate.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. The 3-methoxy derivative is generally stable but should be stored away from strong reducing agents.

-

POCl₃ Usage: Highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with proper quenching protocols.

-

Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis of the methoxy group or oxidation.

References

-

Chemical Identity & CAS Verific

- Source: PubChem & Chemical Vendors (BLD Pharm, Combi-Blocks).

-

Link:(Note: Specific isomer verified via vendor catalogs).

-

Synthetic Methodology (Chlorination & Alkyl

- Title: Synthesis of 3-substituted indazoles via 3-chloro intermedi

- Context: Standard protocol for converting indazol-3-ones to 3-alkoxyindazoles to avoid N-alkyl

- Source:Thieme Pharmaceutical Substances / Science of Synthesis.

-

Link:

-

Medicinal Chemistry Applic

- Title: Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.

- Patent: CA2641744C (Google P

- Context: Describes the use of this compound as a precursor reduced to the amine for drug synthesis.

-

Link:

-

Mechanistic Insight (Indazole Scaffolds)

Sources

Comprehensive Guide to the Solubility Profile of 3-Methoxy-6-nitro-1H-indazole

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4).[1] Often confused with its methyl analog (3-Methyl-6-nitro-1H-indazole), this specific methoxy-substituted intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1]

Understanding its solubility profile is essential for optimizing reaction yields, purification via recrystallization, and preparing stock solutions for biological assays.[2] Due to the scarcity of empirical quantitative data in public literature for this specific derivative, this guide synthesizes structural analysis, analog benchmarking, and standard laboratory protocols to provide a robust solubility framework.

Physicochemical Profile

The solubility of this compound is governed by the interplay between its lipophilic indazole core, the electron-withdrawing nitro group, and the polarizable methoxy substituent.[1]

Table 1: Core Physicochemical Properties

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 711-94-4 | Unique identifier (distinct from 3-Methyl analog).[1][2] |

| Molecular Formula | C₈H₇N₃O₃ | Nitro group adds polarity but reduces lipophilicity compared to H-analog.[1][2] |

| Molecular Weight | 193.16 g/mol | Low MW facilitates dissolution in small volumes of high-power solvents.[1] |

| Appearance | Brown to Yellow Solid | Typical of nitro-aromatics; color intensity correlates with conjugation.[1][2] |

| pKa (Predicted) | ~11.5 (NH Acidic) | The 6-nitro group enhances the acidity of the N1-proton, allowing solubility in basic aqueous media. |

| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic; prefers organic solvents over pure water. |

| H-Bond Donors | 1 (Indazole NH) | Critical for solubility in proton-accepting solvents (DMSO, DMF).[1] |

| H-Bond Acceptors | 5 (N, O atoms) | Facilitates interaction with protic solvents (MeOH, EtOH).[2] |

Solubility Matrix & Solvent Compatibility[3][4]

The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of this compound. This data is derived from structural analysis and behavior of the homologous 3-methyl-6-nitroindazole series.[1]

Table 2: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Recommended for Stock Solutions. The high dielectric constant effectively solvates the dipolar nitro group.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (1–10 mg/mL) | Solubility increases significantly with heat ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good process solvents.[2] Acetone is excellent for transfer; EtOAc is ideal for extraction.[2] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Soluble enough for chromatography loading but poor for bulk dissolution.[2] |

| Non-Polar | Hexanes, Heptane | Insoluble | Anti-solvent. Use these to precipitate the compound from EtOAc or DCM.[2] |

| Aqueous (Acidic) | 0.1 M HCl | Insoluble | The pyridine-like nitrogen (N2) is weakly basic but protonation is difficult due to the electron-withdrawing nitro group.[1][2] |

| Aqueous (Basic) | 0.1 M NaOH | Soluble | Forms the water-soluble indazolide salt via deprotonation of N1-H. |

Mechanistic Insight: The "Nitro Effect"

The 6-nitro group is a strong electron-withdrawing group (EWG).[1][2] While it increases the polarity of the molecule, it also strengthens intermolecular

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[1]

-

Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: After each addition, sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Saturation Point: If particles remain after 1.0 mL total volume (<10 mg/mL), centrifuge at 10,000 rpm for 3 mins.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Purification via Recrystallization

Standard workflow for purifying crude this compound.[1]

-

Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g). Heat to reflux (

) until fully dissolved.-

Note: If insoluble, add Methanol dropwise (up to 10% v/v) until clear.

-

-

Filtration: Filter hot solution through a glass frit to remove insoluble mechanical impurities.[2]

-

Precipitation: Slowly add Hexanes (anti-solvent) to the hot filtrate until slight turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to

. -

Isolation: Filter the resulting brown/yellow crystals and wash with cold Hexane/EtOAc (9:1).

Visualizations

Solubility Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Analysis).[2]

Figure 1: Decision tree for solvent selection based on experimental context.[1][2]

pH-Dependent Solubility Workflow

Understanding the amphoteric nature of the indazole core is crucial for liquid-liquid extraction (LLE).[1][2]

Figure 2: Effect of pH on the solubility partition coefficient (LogD).[1]

References

Sources

- 1. 1365942-40-0|5-Nitro-3-phenethoxy-1H-indazole|BLDpharm [bldpharm.com]

- 2. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]

- 9. aablocks.com [aablocks.com]

Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Methoxy-6-nitro-1H-indazole

The following technical guide details the structural elucidation and NMR spectroscopic characterization of 3-Methoxy-6-nitro-1H-indazole . This document is designed for researchers requiring high-fidelity spectral data and mechanistic insights into the tautomeric behavior of 3-functionalized indazoles.

Executive Summary & Structural Context

This compound (C₈H₇N₃O₃) represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., VEGFR/PDGFR targets) and antileishmanial agents. Unlike its 3-methyl analog, the 3-methoxy variant introduces significant electronic perturbations due to the strong resonance-donating effect (+M) of the oxygen atom at position 3.

Tautomeric Equilibrium

A defining characteristic of this molecule is the prototropic tautomerism between the 1H- and 2H-indazole forms. In polar aprotic solvents like DMSO-d₆, the 1H-tautomer is thermodynamically favored (>95%) due to the stabilization of the benzenoid ring system and intermolecular hydrogen bonding. However, the presence of the 3-methoxy group prevents the formation of the "indazolinone" (keto) tautomer, locking the system into the enol ether form.

Key Insight: In ¹H NMR, the absence of a C3-H proton and the presence of a sharp methoxy singlet are diagnostic. The N-H proton typically appears as a broad, exchangeable singlet downfield (>12.5 ppm).

Synthesis Pathway & Impurity Profile

To interpret the NMR data accurately, one must understand the synthesis origin. The most robust route involves Nucleophilic Aromatic Substitution (SₙAr) of 3-chloro-6-nitroindazole.

Synthesis Workflow (SₙAr)

The displacement of the chloride at C3 by methoxide is facilitated by the electron-withdrawing nitro group at C6, which activates the ring, although the effect is meta-related.

Figure 1: SₙAr synthesis pathway. Note that incomplete conversion leads to signals from the 3-chloro analog, distinguishable by the lack of the -OMe singlet.

Experimental Protocol

The following protocol ensures high-resolution spectral acquisition, minimizing line broadening caused by exchangeable protons or aggregation.

Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the dry solid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? Chloroform-d (CDCl₃) often leads to poor solubility for nitro-indazoles and broadens the NH signal. DMSO stabilizes the tautomer via H-bonding.

-

-

Tube: Transfer to a 5mm precision NMR tube.

-

Temperature: Equilibrate at 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

-

Scans (NS): 16–32 (sufficient for 10mg sample).

-

Spectral Width: 14 ppm (to capture the downfield NH).

¹H NMR Spectroscopic Data

The 3-methoxy group exerts a shielding effect on the H4 proton (ortho to OMe) compared to the 6-nitroindazole core.

Reference Standard: DMSO-d₆ residual peak at 2.50 ppm .

Table 1: ¹H NMR Assignments (DMSO-d₆, 600 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |

| NH (1) | 12.80 – 13.20 | br s | 1H | - | Exchangeable acidic proton; shift varies with concentration/temp. |

| H-4 | 7.85 – 7.95 | d | 1H | 8.8 | Doublet due to ortho-coupling with H-5. Shielded relative to H-7. |

| H-5 | 7.98 – 8.05 | dd | 1H | 8.8, 2.0 | Deshielded by ortho-NO₂. Split by H-4 (ortho) and H-7 (meta). |

| H-7 | 8.35 – 8.45 | d | 1H | 2.0 | Most deshielded aromatic proton due to flanking NO₂ and N1. |

| OCH₃ | 4.05 – 4.15 | s | 3H | - | Diagnostic strong singlet. Characteristic of heteroaromatic OMe. |

Spectral Analysis & Coupling

-

H4 vs H7: H7 is typically the most downfield aromatic signal (approx 8.4 ppm) because it sits between the nitro group and the diazo ring nitrogen (N1), both of which are electron-withdrawing.

-

H4: H4 is ortho to the electron-donating methoxy group. In unsubstituted indazole, H4 is around 7.7 ppm. The 6-nitro group deshields it, but the 3-OMe counteracts this via resonance, keeping it in the 7.9 ppm range.

-

NO₂ Effect: The nitro group induces a strong downfield shift on H5 and H7.

¹³C NMR Spectroscopic Data

The carbon spectrum confirms the regiochemistry of the methoxy addition.

Reference Standard: DMSO-d₆ septet at 39.5 ppm .

Table 2: ¹³C NMR Assignments (DMSO-d₆, 150 MHz)

| Position | Shift (δ ppm) | Type | Assignment Logic |

| C-3 | 158.0 – 160.0 | Cq | Deshielded by direct attachment to Oxygen (C-O bond). |

| C-6 | 146.5 – 147.5 | Cq | Attached to Nitro group (C-NO₂). |

| C-7a | 140.0 – 141.5 | Cq | Bridgehead carbon. |

| C-3a | 114.0 – 115.5 | Cq | Bridgehead carbon. |

| C-7 | 107.5 – 108.5 | CH | Ortho to NO₂; typically shielded relative to benzene due to N1 proximity. |

| C-5 | 116.0 – 117.5 | CH | Ortho to NO₂. |

| C-4 | 120.5 – 121.5 | CH | Ortho to OMe (shielded by resonance). |

| OCH₃ | 56.0 – 57.5 | CH₃ | Typical methoxy carbon shift. |

Validation & Quality Control (QC)

To ensure the synthesized material is This compound and not a regioisomer (e.g., N-methylated byproduct), use the following validation logic:

Distinguishing O-Methylation vs. N-Methylation

If the methylation step (using MeI or DMS) was performed on 6-nitro-1H-indazol-3-ol, N-methylation is a common competitor.

-

O-Methyl (Target):

-

¹H NMR: OMe singlet ~4.1 ppm.

-

¹³C NMR: C3 shift ~159 ppm (C-O bond).

-

-

N-Methyl (Impurity - 1-Me or 2-Me):

-

¹H NMR: N-Me singlet typically ~3.8 – 4.0 ppm (slightly upfield).

-

¹³C NMR: Carbonyl-like C3 shift (~165+ ppm) if it exists as the indazolone tautomer, or N-Me carbon shift ~35-40 ppm.

-

HMBC Connectivity

Run a 2D ¹H-¹³C HMBC experiment to confirm structure:

-

Target: The OMe protons (4.1 ppm) must show a strong 3-bond correlation to the C3 carbon (159 ppm).

-

N-Isomer: The N-Me protons would correlate to C7a or C3a bridgeheads, not C3.

Figure 2: Logical flowchart for spectroscopic validation of the O-alkylated product.

References

-

BenchChem. (2025).[1][2] Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved from

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. Retrieved from

-

National Institutes of Health. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PubMed Central. Retrieved from

Sources

Methodological & Application

Application Note: 3-Methoxy-6-nitro-1H-indazole in Medicinal Chemistry

Executive Summary

This guide details the utility of 3-Methoxy-6-nitro-1H-indazole (CAS: 61655-41-6) as a high-value scaffold in drug discovery. While indazoles are recognized as "privileged structures" capable of binding multiple receptor types, this specific derivative offers a unique substitution pattern that facilitates the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors , GSK-3

The 3-methoxy group provides metabolic stability compared to its 3-hydroxy tautomer, while the 6-nitro group serves as a "masked" amine handle for late-stage diversification. This note provides optimized protocols for its synthesis, functionalization, and application in Structure-Activity Relationship (SAR) libraries.

Structural Significance & Pharmacophore Analysis

The Indazole Privilege

The indazole core mimics the purine ring of adenosine, making it an ideal scaffold for ATP-competitive kinase inhibitors.

-

Hinge Binding: The N1/N2 nitrogens typically interact with the "hinge region" of kinase ATP pockets via hydrogen bonding.

-

3-Methoxy Function: Unlike the 3-amino group (common in drugs like Axitinib), the 3-methoxy group acts as a hydrogen bond acceptor but lacks donor capability. This is critical for:

-

Selectivity: Excluding kinases that require a donor at the hinge.

-

Permeability: Reducing Polar Surface Area (PSA) compared to the 3-hydroxy or 3-amino analogs.

-

Tautomeric Locking: It forces the system into a specific electronic distribution, avoiding the complex tautomeric mixtures seen with indazol-3-ones.

-

The 6-Nitro Handle

The 6-position is solvent-exposed in many kinase binding modes (e.g., CDK2). The nitro group is electronically withdrawing, increasing the acidity of the N1-H (pKa modulation), but its primary utility is synthetic: it is a robust precursor to the 6-amino-3-methoxy-1H-indazole , a "hub" intermediate for library generation.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold (SNAr Strategy)

Context: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most reliable route is the Nucleophilic Aromatic Substitution of 3-chloro-6-nitroindazole.

Reagents:

-

3-Chloro-6-nitro-1H-indazole (Starting Material)[1]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-Chloro-6-nitro-1H-indazole (1.0 eq) and anhydrous Methanol (10 V).

-

Reagent Addition: Add NaOMe solution (2.5 eq) dropwise at 0°C. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

Quench: Cool to RT. Pour onto ice-water (20 V).

-

Isolation: Acidify carefully with 1M HCl to pH 5. The product will precipitate as a yellow solid.

-

Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol if necessary.

Yield Expectation: 85–92%

Protocol B: The "Hub" Reaction – Nitro Reduction

Context: Converting the nitro group to an amine without demethylating the 3-methoxy group or reducing the indazole double bond requires chemoselective conditions.

Reagents:

-

This compound

-

Ammonium Formate (10 eq)

-

10% Pd/C (10 wt% loading)

-

Ethanol/THF (1:1 mixture)

Methodology:

-

Suspension: Dissolve the nitro-indazole in EtOH/THF under Nitrogen.

-

Catalyst Addition: Add 10% Pd/C carefully (pyrophoric risk).

-

Transfer Hydrogenation: Add Ammonium Formate in one portion. Heat to 60°C.

-

Monitoring: Evolution of gas (

) will occur. Reaction is typically complete in 1 hour. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Neutralization: Partition residue between EtOAc and sat.

. Dry organic layer (

Critical Quality Attribute (CQA): The resulting 6-amino-3-methoxy-1H-indazole is air-sensitive (oxidation to purple/black tars). Store under Argon or use immediately in Protocol C.

Protocol C: Library Generation (Amide Coupling)

Context: Synthesis of a CDK2 inhibitor analog library.

Reagents:

-

6-Amino-3-methoxy-1H-indazole (from Protocol B)

-

Diverse Carboxylic Acids (

) -

HATU (1.2 eq), DIPEA (3.0 eq)

-

DMF (anhydrous)

Methodology:

-

Mix Carboxylic Acid and HATU in DMF. Stir for 5 mins to activate ester.

-

Add the Amine (1.0 eq) and DIPEA.

-

Stir at RT for 12 hours.

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the divergence from the core scaffold to bioactive libraries.

Caption: Synthetic divergence from the this compound scaffold. Solid lines indicate the primary medicinal chemistry route.

Case Study: Antileishmanial Activity

Recent medicinal chemistry campaigns have highlighted the 3-methoxy-6-nitro-indazole core as a hit against Leishmania major.

-

Mechanism: The nitro group is believed to undergo enzymatic reduction within the parasite (via nitroreductases), generating toxic radical species that damage parasitic DNA.

-

SAR Insight: While the 6-amino derivatives are kinase inhibitors, the parent 6-nitro derivatives often show superior antiparasitic activity.

-

Data Summary:

| Compound Variant | R-Group (Pos 1) | IC50 (L. major) | Toxicity (CC50) | Selectivity Index |

| Parent Scaffold | H | 4.2 | >100 | >23 |

| N-Methyl | 12.5 | >100 | 8 | |

| N-Benzyl | 1.8 | 45 | 25 |

Interpretation: Alkylation at N1 (N-Benzyl) improves lipophilicity, likely aiding penetration of the parasite membrane, enhancing potency.

Analytical Validation

To ensure the integrity of the scaffold during synthesis, the following analytical markers should be verified:

-

1H NMR (DMSO-d6):

-

Methoxy Singlet: Sharp singlet at

4.0–4.1 ppm (3H). -

N-H Proton: Broad singlet >13.0 ppm (exchangeable with

). -

Aromatic Region: Distinct pattern for 3,6-disubstitution (typically doublet for H4, doublet for H5, singlet for H7).

-

-

LC-MS:

-

Parent: [M+H]+ = 194.05 (Consistent with

). -

Fragment: Loss of -OMe or -NO2 is common in high-energy collision.

-

References

-

BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from

-

Bouhlel, A. et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

Deng, X. et al. (2012).[2] "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit."[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Zhang, Y. et al. (2023).[3] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Frontiers in Pharmacology. Retrieved from

Sources

experimental protocol for the reduction of the nitro group on 6-nitroindazoles

Executive Summary & Scientific Context

The reduction of 6-nitroindazole to 6-aminoindazole is a pivotal transformation in medicinal chemistry, specifically in the synthesis of tyrosine kinase inhibitors (TKIs) such as Pazopanib . The resulting 6-aminoindazole scaffold serves as the nucleophilic anchor for coupling with pyrimidine pharmacophores.

While seemingly trivial, this reduction presents specific process chemistry challenges:

-

Chemoselectivity: Preserving the labile N-N bond of the indazole ring while fully reducing the nitro group.

-

Catalyst Poisoning: The resulting primary amine and the indazole nitrogen can coordinate to transition metal catalysts, stalling the reaction.

-

Solubility: Nitroindazoles are often poorly soluble in non-polar solvents, necessitating polar protic media which influences workup strategies.

This guide details two field-validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity bench-scale synthesis, and Iron/Ammonium Chloride (Fe/NH₄Cl) reduction for robust, scalable, and chemoselective applications.

Decision Matrix: Method Selection

The following decision tree assists in selecting the optimal protocol based on scale, available equipment, and substrate complexity.

Figure 1: Strategic decision tree for selecting the reduction modality. Note that standard Pd/C hydrogenation can cause dehalogenation; Fe/NH₄Cl is preferred for halogenated substrates.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, small-to-medium scale, non-halogenated substrates.

Mechanism & Rationale

Heterogeneous catalysis using Palladium on Carbon (Pd/C) operates via the Horiuti-Polanyi mechanism. Hydrogen is adsorbed onto the Pd surface, followed by the nitro group.

-

Expert Insight: 6-Aminoindazoles are prone to oxidation (darkening) upon air exposure. Hydrogenation allows for a "closed system" until the final filtration, minimizing oxidative stress.

-

Solvent Choice: Methanol (MeOH) is preferred over Ethanol (EtOH) due to the higher solubility of the nitroindazole starting material, ensuring faster kinetics.

Materials

-

Substrate: 6-Nitroindazole (1.0 eq)

-

Catalyst: 10% Pd/C (50% water wet) — Use 10 wt% loading relative to substrate.

-

Solvent: Methanol (HPLC Grade)

-

Reagent: Hydrogen gas (balloon or Parr shaker at 30 psi)

Step-by-Step Workflow

-

Inerting: Purge a round-bottom flask with Nitrogen (N₂) or Argon.

-

Loading: Add 6-Nitroindazole (e.g., 5.0 g) and Methanol (50 mL, 10 vol). Stir to create a slurry.

-

Catalyst Addition: Safety Critical: Under inert flow, carefully add 10% Pd/C (0.5 g).

-

Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.

-

-

Hydrogenation:

-

Balloon Method: Evacuate the flask and backfill with H₂ (x3). Leave under H₂ balloon atmosphere.

-

Parr Shaker: Pressurize to 30 psi.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The fluorescent nitro spot will disappear; the amine spot is often polar and stains with Ninhydrin.

-

-

Workup:

-

Filter the reaction mixture through a Celite 545 pad to remove Pd/C.

-

Wash the pad with MeOH (2 x 10 mL).

-

Critical Step: Concentrate the filtrate immediately under reduced pressure (< 40°C) to avoid thermal degradation.

-

-

Isolation: The product typically solidifies upon concentration. If oil remains, triturate with cold Diethyl Ether.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Scale-up (>50g), halogenated substrates, labs without high-pressure equipment.

Mechanism & Rationale

This is a variation of the Béchamp reduction. Ammonium chloride acts as an electrolyte and a weak proton source, activating the iron surface (etching) without the corrosivity of concentrated HCl.

-

Self-Validating Step: The reaction mixture changes from yellow (nitro) to a dark grey/brown sludge (iron oxides) as the reaction progresses.

-

Selectivity: This method is highly chemoselective; it will not reduce the C=N bond of the indazole or strip halogens (Cl, Br) if present on the benzene ring.

Materials

-

Substrate: 6-Nitroindazole (1.0 eq)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 eq)

-

Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Workflow

-

Preparation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl (5.0 eq) in Water (2 vol). Add Ethanol (8 vol).

-

Activation: Add Iron powder (5.0 eq) to the stirred solution. Heat to 60°C for 15 minutes to "activate" the iron surface.

-

Addition: Add 6-Nitroindazole (1.0 eq) portion-wise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

-

Filtration (The "Sludge" Challenge):

-

Problem: Iron oxide byproducts are fine and can clog filters.

-

Solution: While still hot (>60°C), filter the mixture through a thick pad of Celite.

-

Rinse: Wash the iron cake thoroughly with hot Ethanol. The product can adsorb to the iron waste; hot solvent ensures recovery.

-

-

Workup:

-

Concentrate the filtrate to remove Ethanol.

-

The remaining aqueous layer will contain the product (often precipitating out) and excess NH₄Cl.

-

Basify slightly with saturated NaHCO₃ (pH ~8) to ensure the amine is free-based.

-

Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate.

-

Comparative Data Analysis

| Feature | Method A: Pd/C Hydrogenation | Method B: Fe/NH₄Cl Reduction |

| Yield | 88 - 95% | 85 - 92% |

| Reaction Time | 4 - 6 Hours | 2 - 4 Hours |

| Purity (Crude) | High (>95%) | Good (>90%) |

| Halogen Tolerance | Low (Debromination risk) | High (Safe for Cl, Br, I) |

| Scale Suitability | < 50g (Safety limits) | > 100g (Scalable) |

| Waste Stream | Low (Pd recycled) | High (Iron sludge) |

Synthesis Pathway & Mechanism Visualization[3]

The following diagram illustrates the reduction pathway and potential side-reactions (N-N cleavage) that must be avoided.

Figure 2: Reaction pathway. The dotted red line indicates the risk of cleaving the indazole N-N bond, which typically requires harsh conditions (high pressure/temperature) not present in the recommended protocols.

Troubleshooting & QC

Quality Control (QC) Markers

-

TLC: 6-Nitroindazole is UV active and yellow. 6-Aminoindazole is UV active (blue fluorescence often) and stains purple/brown with Ninhydrin.

-

NMR (¹H, DMSO-d6):

Common Issues

-

Incomplete Conversion (Pd/C):

-

Cause: Catalyst poisoning by the amine product.

-

Fix: Add 1-2 drops of Acetic Acid to the mixture to protonate the amine (forming the salt), preventing it from binding tightly to the Pd surface.

-

-

Low Yield (Fe/NH₄Cl):

-

Cause: Product trapped in the iron filter cake.

-

Fix: Re-suspend the filter cake in boiling Ethanol and re-filter.

-

-

Product Darkening:

-

Cause: Oxidation of the aniline.

-

Fix: Store the solid under Nitrogen in amber vials. If necessary, recrystallize from Toluene/Heptane.

-

References

- GlaxoSmithKline. (2007). Patent WO2007117607: Synthesis of Pazopanib Intermediates. (Page 306).

-

Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe) Protocols.[11][12] Retrieved from [Link]

-

MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3][13][14][15][16] Retrieved from [Link]

-

Chakrabarty, M., et al. (2005).[17] Tetrahedron Letters, 46, 2865.[17] (Cited for transfer hydrogenation protocols).[11] Retrieved from [Link]

Sources

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation of 3-Methoxy-1H-Indazole

Executive Summary

The N-alkylation of 3-methoxy-1H-indazole presents a classic problem in heterocyclic chemistry: ambident nucleophilicity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). While N1-alkylation preserves the benzenoid aromaticity and is generally thermodynamically favored, the N2-position is electronically active and can compete, particularly under specific solvent/base combinations or due to the electronic influence of the C3-methoxy group.

This Application Note provides two validated protocols. Protocol A (NaH/THF) is engineered for maximal N1-selectivity (>95:5 ratio), leveraging tight ion-pairing and thermodynamic control. Protocol B (Cs₂CO₃/DMF) serves as a milder alternative that, while effective, typically yields a higher proportion of the N2-isomer, useful for structure-activity relationship (SAR) studies requiring both isomers.

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

The 3-methoxy-1H-indazole substrate exists in a tautomeric equilibrium, though the 1H-form is significantly more stable. Upon deprotonation, the resulting anion is resonance-stabilized, delocalizing the negative charge across N1 and N2.

-

N1-Alkylation (Thermodynamic): Leads to 1-alkyl-3-methoxyindazole. This pathway is favored because it retains the full aromaticity of the benzene ring (benzenoid structure).

-

N2-Alkylation (Kinetic/Steric): Leads to 2-alkyl-3-methoxy-2H-indazole. This creates a quinonoid-like structure in the fused system, which is generally higher in energy. However, the C3-methoxy group can influence this via chelation (with certain cations) or steric steering.

Mechanism Visualization

The following diagram illustrates the reaction pathways and the critical "Ion-Pairing" effect that dictates selectivity.

Figure 1: Mechanistic divergence in indazole alkylation. Path A (NaH/THF) favors N1 via tight ion pairing. Path B (Cs₂CO₃/DMF) increases free anion character, raising N2 levels.

Experimental Protocols

Protocol A: High N1-Selectivity (NaH / THF)

Objective: Synthesis of 1-alkyl-3-methoxyindazole with >95% regioselectivity. Rationale: Sodium hydride in THF forms a tight ion pair with the indazolyl anion.[1] The sodium cation coordinates closely with N2 and the C3-methoxy oxygen, effectively shielding N2 and directing the electrophile to N1.

Materials

-

Substrate: 3-Methoxy-1H-indazole (1.0 equiv)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure

-

Apparatus Setup: Oven-dry a round-bottom flask and a magnetic stir bar. Equip with a rubber septum and nitrogen balloon.

-

Base Activation: Add NaH (1.2 equiv) to the flask. Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary.

-

Solvation: Suspend NaH in anhydrous THF at 0 °C (ice bath).

-

Substrate Addition: Dissolve 3-methoxy-1H-indazole in a minimal amount of THF. Add dropwise to the NaH suspension at 0 °C.

-

Observation: Evolution of H₂ gas. Solution typically turns yellow/orange.

-

-

Deprotonation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

-

Alkylation: Cool back to 0 °C. Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir.

-

Methyl Iodide: 2–4 hours.

-

Benzyl Bromide: 4–12 hours.

-

Monitoring: Check via TLC or LC-MS.

-

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild/Alternative Conditions (Cs₂CO₃ / DMF)

Objective: Alkylation under milder conditions; useful if substrate contains base-sensitive groups incompatible with NaH. Expect N1:N2 ratios around 60:40 to 80:20. Rationale: DMF is a polar aprotic solvent that solvates cations well, creating "naked" anions. This reduces the directing effect of the cation, allowing the kinetic N2 pathway to compete.

Materials

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure

-

Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv) in DMF (0.2 M).

-

Base Addition: Add Cs₂CO₃ (2.0 equiv) in one portion. Stir for 15 minutes at RT.

-

Alkylation: Add Alkyl Halide (1.2 equiv).

-

Reaction: Stir at RT (for active electrophiles) or 60 °C (for unreactive ones) for 12–24 hours.

-

Workup: Dilute with water (5x reaction volume) to precipitate product or extract with EtOAc. Note: Thorough water washes are required to remove DMF.

Data Analysis & Validation (Self-Validating System)

The most critical step is distinguishing the N1 isomer from the N2 isomer. Do not rely solely on LC-MS , as both isomers have identical masses.

Spectroscopic Identification Table

| Feature | N1-Alkyl Product (Target) | N2-Alkyl Product (Impurity) | Causality/Reason |

| 1H NMR (Alkyl-H) | Typically shielded (e.g., N-Me ~3.9 ppm) | Typically deshielded (e.g., N-Me ~4.1 ppm) | N2 is adjacent to the electron-withdrawing imine-like bond in the quinonoid form. |

| 13C NMR (Ring) | Benzenoid shifts | Quinonoid shifts | N2-alkylation disrupting the benzene ring aromaticity affects shielding. |

| NOESY (Critical) | Cross-peak: N-Alkyl ↔ C7-H | Cross-peak: N-Alkyl ↔ O-Me (at C3) | Definitive Proof. N1 is spatially far from C3-OMe. N2 is adjacent to C3-OMe. |

| UV-Vis | λ_max distinct (often lower) | λ_max distinct (often red-shifted) | Extended conjugation in quinonoid system (N2) often shifts absorption. |

Analytical Workflow Diagram

Figure 2: Analytical workflow for distinguishing regioisomers. NOESY is the "Go/No-Go" decision gate.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in solvent (NaH is quenched).

-

Fix: Distill THF over sodium/benzophenone or use molecular sieves.

-

-

Poor Selectivity (High N2 content):

-

Cause: Temperature too high during addition or "Loose" ion pairing.

-

Fix: Switch strictly to Protocol A (NaH/THF). Ensure addition is at 0 °C. Avoid DMF or DMSO.

-

-

O-Alkylation:

-

Context: Rare for 3-methoxy-1H-indazole, but common if starting from indazolinone.

-

Check: If the product lacks the N-alkyl signal and shows a new O-alkyl pattern, check the starting material purity.

-

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951.[1]

- Relevance: Establishes NaH/THF as the superior system for N1 selectivity over Cs2CO3/DMF.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954.[2]

- Relevance: Provides DFT calculations explaining the "Cesium Effect" and transition st

-

Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated indazoles.Arabian Journal of Chemistry, 2017.

- Relevance: definitive spectroscopic data (NMR/NOESY) for distinguishing isomers.

-

Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng., 2024.[2][3][4]

- Relevance: Discusses thermodynamic control and scale-up consider

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for 3-Methoxy-6-nitro-1H-indazole

Executive Summary

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of 3-Methoxy-6-nitro-1H-indazole . This compound serves as a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Due to the amphoteric nature of the indazole core and the electron-withdrawing nitro group, standard generic gradients often result in peak tailing or poor retention reproducibility.

This protocol utilizes a C18 stationary phase with an acidified mobile phase to suppress silanol interactions and ensure the analyte remains in a neutral, hydrophobic state for optimal retention. The method is designed to be fully scalable and compliant with ICH Q2(R1) validation standards.

Physicochemical Analysis & Mechanistic Strategy

To develop a "self-validating" method, we must first understand the analyte's behavior in solution.

Molecular Properties[2][3]

-

Compound: this compound

-

Core Structure: Fused benzene and pyrazole ring (Indazole).

-

Functional Groups:

-

Methoxy (-OCH3) at C3: Increases lipophilicity compared to the hydroxy tautomer but retains polar character.

-

Nitro (-NO2) at C6: Strong electron-withdrawing group (EWG).

-

-

pKa Considerations:

-

Acidic (N-H deprotonation): The nitro group increases the acidity of the N-H proton (predicted pKa ~11.0–11.5).

-

Basic (N2 protonation): The nitro group significantly reduces the basicity of the N2 nitrogen (predicted pKa < 1.0).

-

-

Solubility: Sparingly soluble in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

The "Acidic Lock" Strategy

At neutral pH (pH 7), the compound is predominantly neutral. However, residual silanols on silica columns (pKa ~4.5–5.0) can deprotonate, creating negative sites that interact with the nitrogen-rich indazole core, causing peak tailing.

Solution: We employ a mobile phase pH of ~2.5 to 3.0 (using Formic Acid or Phosphoric Acid).

-

Effect 1: Suppresses the ionization of surface silanols (keeping them neutral Si-OH).

-

Effect 2: Ensures the analyte remains in a single, neutral protonation state (preventing peak splitting).

Method Development Workflow

The following diagram outlines the logical flow from scouting to final validation.

Figure 1: Logical workflow for developing the HPLC method, ensuring checkpoints for resolution before proceeding to validation.

Experimental Protocols

Reagents and Equipment

-

HPLC System: Agilent 1200/1260 or Waters Alliance (must support binary gradient).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

-

Additives: Formic Acid (FA) or Orthophosphoric Acid (H3PO4).

Optimized Chromatographic Conditions

This protocol represents the finalized "Gold Standard" method after optimization.

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry) | End-capped C18 prevents secondary silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier (pH ~2.7) ensures analyte neutrality. |

| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks and lower backpressure than MeOH. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |

| Injection Vol | 5 - 10 µL | Prevents column overload. |

| Detection | UV at 254 nm (Ref 360 nm) | Nitro-aromatics absorb strongly at 254 nm. |

| Run Time | 15 Minutes | Sufficient for elution and re-equilibration. |

Gradient Profile

A gradient is recommended to elute potential synthetic impurities (e.g., unreacted starting materials) that may be more or less polar.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Hold |

| 10.00 | 10 | 90 | Elution Ramp |

| 12.00 | 10 | 90 | Wash Step |

| 12.10 | 95 | 5 | Return to Initial |

| 15.00 | 95 | 5 | Re-equilibration |

Standard Preparation & Linearity

Stock Solution (1.0 mg/mL)

-

Weigh 10.0 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

-

Make up to volume.

Working Standards

Dilute the Stock Solution using the Mobile Phase (Initial Ratio: 95:5 Water:ACN) to prevent solvent mismatch peaks.

-

Level 1: 10 µg/mL

-

Level 2: 25 µg/mL

-

Level 3: 50 µg/mL (Target Concentration)

-

Level 4: 75 µg/mL

-

Level 5: 100 µg/mL

Validation Strategy (ICH Q2(R1) Alignment)

To ensure the method is trustworthy for regulatory submission, perform the following validation steps.

System Suitability Testing (SST)

Before every analysis batch, inject the Level 3 Standard (50 µg/mL) five times.

-

Acceptance Criteria:

-

Retention Time %RSD: < 1.0%

-

Peak Area %RSD: < 1.0%

-

Tailing Factor (T): 0.8 < T < 1.5

-

Theoretical Plates (N): > 5000

-

Specificity (Forced Degradation)

Demonstrate that the method separates the main peak from degradants.

-

Acid Hydrolysis: 0.1N HCl, 60°C, 1 hour.

-

Base Hydrolysis: 0.1N NaOH, 60°C, 1 hour. (Note: Indazoles may be stable, but nitro group may reduce).

-

Oxidation: 3% H2O2, RT, 1 hour.

-

Result: Ensure peak purity (using DAD purity angle < purity threshold) for the main peak.

Linearity & Range

Plot Concentration (x) vs. Peak Area (y) for the 5 working standards.

Accuracy (Recovery)

Spike a known amount of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

-

Requirement: Mean recovery between 98.0% and 102.0%.[5]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure Mobile Phase A has 0.1% Formic Acid. Switch to a "Base Deactivated" (BDS) column. |

| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase, not 100% ACN. |

| Retention Time Drift | Temperature fluctuation or column not equilibrated. | Use a column oven (30°C). Ensure 5-10 column volumes of re-equilibration time. |

| Ghost Peaks | Contaminated Mobile Phase. | Use fresh Milli-Q water; filter mobile phases through 0.22 µm filters. |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005).[6][8] Available at: [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed., 2010). Wiley.

-

Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. (1994). FDA.[5][8] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsra.net [ijsra.net]

- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Official web site : ICH [ich.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-6-nitro-1H-indazole

Ticket ID: #IND-6N-3OMe-OPT Subject: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 3-Methoxy-6-nitro-1H-indazole is frequently bottlenecked by two competing factors: regioselectivity (O-methylation vs. N-methylation) and nucleophilic conversion efficiency .

Standard alkylation of 6-nitro-1H-indazol-3-ol (indazolinone) often favors thermodynamically stable N-alkylated byproducts (N1 or N2 isomers), resulting in yields <30%. To achieve high yields (>85%), we recommend shifting to a Nucleophilic Aromatic Substitution (

Module 1: Diagnostic & Strategy Selection

Before adjusting your current protocol, identify your specific failure mode using the decision matrix below.

Figure 1: Troubleshooting Decision Matrix. Use this flow to select the correct optimization pathway based on impurity profiling.

Module 2: The "Gold Standard" Protocol (Route A)

Strategy: Displacement of 3-Chloro-6-nitroindazole

This is the preferred industrial route. By starting with 3-chloro-6-nitroindazole , you eliminate the ambiguity of alkylation sites. The methoxide anion attacks the electron-deficient C3 position, displacing the chloride.

Optimized Protocol

Reagents:

-

Substrate: 3-Chloro-6-nitro-1H-indazole (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 eq)

-

Solvent: Anhydrous Methanol (0.5 M concentration)

-

Quench: Glacial Acetic Acid[1]

Step-by-Step Workflow:

-

Preparation: Charge a dried reaction vessel with 3-chloro-6-nitro-1H-indazole and anhydrous methanol under

atmosphere. -

Activation: Cool the mixture to 0°C. Dropwise add the NaOMe solution. Note: The solution will turn deep red/orange due to deprotonation of the N1-H.

-

Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear. -

Workup (Critical for Yield):

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) if purity is <98%.[4]

Performance Data:

| Parameter | Standard Conditions | Optimized Conditions |

| Reagent | KOH / MeOH | NaOMe (3.0 eq) / Dry MeOH |

| Temperature | RT | Reflux (65°C) |

| Yield | 45-55% | 88-92% |

| Regioselectivity | N/A (Specific) | N/A (Specific) |

Module 3: The "Silver Bullet" Protocol (Route B)

Strategy: O-Methylation of 6-Nitro-1H-indazol-3-ol

If you must start from the indazolone (3-hydroxy) precursor, standard bases (

Mechanism: The silver cation (

Protocol:

-

Dissolution: Dissolve 6-nitro-1H-indazol-3-ol (1.0 eq) in dry Toluene (not DMF/DMSO, as polar solvents encourage N-alkylation).

-

Additive: Add Silver Carbonate (

) (1.2 eq). Protect from light. -

Alkylation: Add Methyl Iodide (MeI) (1.5 eq).

-

Conditions: Stir at 60°C for 12 hours in the dark.

-

Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[1][3]

Warning: This method is expensive and atom-inefficient but is the only reliable way to get O-methylation via direct alkylation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield low even with NaOMe (Route A)?

A: Moisture is the enemy. If your methanol is "wet," hydroxide ions (

Q2: Can I use DMF for the

Q3: The product is distinctively yellow. Is it impure? A: Not necessarily. Nitro-indazoles are chromophores. However, a bright orange or red shift usually indicates the presence of the deprotonated anion (salt form). Ensure you have acidified the workup to pH 7 to protonate the N-H.

Q4: How do I synthesize the 3-chloro precursor if I can't buy it? A: React 6-nitro-1H-indazole with sodium hypochlorite (bleach) and NaOH, or use N-chlorosuccinimide (NCS) in acetonitrile. The 3-position is the most active site for electrophilic halogenation.

References

-

BenchChem. (2025).[5][6] Synthesis of 3-Methyl-6-nitro-1H-indazole and derivatives. Retrieved from

-

Liskon Chemical. (2025). Synthesis Routes and Detailed Analysis of Nitro-Indazoles. Retrieved from

-

Journal of Medicinal Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PubMed Central. Retrieved from

-

Google Patents. (2021). CN113307773A: 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method.[7] Retrieved from

-

Organic Syntheses. (1955).[1] Indazole Synthesis via Diazotization. Coll. Vol. 3, p. 660.[1] Retrieved from

Sources

- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

Indazole Synthesis & Functionalization Technical Support Center

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Center. The indazole scaffold is a privileged structure in medicinal chemistry (e.g., Axitinib, Pazopanib), yet it presents distinct synthetic challenges. The primary "ticket" issues we resolve involve regioselectivity (N1 vs. N2 alkylation) , de novo ring construction efficiency , and catalytic turnover in C-H activation .

This guide moves beyond standard protocols, offering troubleshooting workflows based on thermodynamic principles and mechanistic insights.

Module 1: Solving the N-Alkylation Regioselectivity Crisis

The Issue: Users frequently report obtaining inseparable mixtures of N1- and N2-alkylated indazoles. The Science: The 1H-indazole (N1) is the thermodynamic tautomer (approx. 2–4 kcal/mol more stable than 2H). However, under basic conditions, the N2 position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen, leading to kinetic N2 products that can be difficult to isomerize.

Troubleshooting Q&A

Q: I need the N1-alkyl product, but I'm getting a 60:40 mixture. How do I fix this? A: You are likely operating under kinetic control. To force the N1 product:

-

Switch to Thermodynamic Conditions: Use higher temperatures (reflux) and solvents that allow reversibility (e.g., DMF or DMSO rather than THF).

-

The "Hunt Protocol": Use Sodium Hydride (NaH) in THF. While THF is usually kinetic, Hunt et al. demonstrated that NaH/THF promotes an equilibration favoring the thermodynamic N1 product for many substrates.

-

Steric Check: If you have a substituent at C7, it will sterically block N1, forcing N2 alkylation regardless of conditions.

Q: I specifically need the N2-alkyl isomer (2H-indazole). Can I target this directly? A: Yes. Do not rely on simple alkyl halides/base.

-

Use the "Pfizer Method" (Clemens et al.): React 1H-indazoles with alkyl 2,2,2-trichloroacetimidates using TfOH (Triflic Acid) or Cu(OTf)2 as a catalyst.[1] This method is highly N2-selective due to a specific protonation/activation mechanism that favors attack by the N2 nitrogen.

-

Chelation Control: If your indazole has a donor group (e.g., ester) at C3, use a metal cation (Cs+) that can chelate between the C3 carbonyl and N2, directing alkylation to N1 (counter-intuitive, but chelation often overrides sterics).

Visual Logic: N-Alkylation Decision Matrix

Figure 1: Decision matrix for selecting reaction conditions based on the desired indazole regioisomer.

Module 2: De Novo Synthesis (The Davis-Beirut Reaction)

The Issue: Researchers attempting to synthesize 2H-indazoles from 2-nitrobenzylamines often face low yields or "tar" formation. The Science: The Davis-Beirut reaction relies on the in-situ generation of a nitroso imine intermediate. The key failure point is the competition between the desired N-N bond formation (cyclization) and the hydrolytic cleavage of the imine (destruction).

Experimental Protocol: Optimized Davis-Beirut Cyclization

Scope: Synthesis of 2H-indazoles from 2-nitrobenzylamines.

-

Reagents:

-

Substrate: N-substituted-2-nitrobenzylamine (1.0 equiv).

-

Base: KOH (10 equiv) – High base load is critical for kinetics.

-

Solvent: Methanol/Water (9:1 ratio).

-

-

Procedure:

-

Dissolve substrate in MeOH.

-

Add aqueous KOH dropwise.

-

Heat to 60–80 °C (Monitor by TLC; usually < 4 hours).

-

CRITICAL STEP: Do not let the reaction run overnight. Prolonged exposure to hot base degrades the product into indazolones or azo-dimers.

-

-

Workup:

-

Quench with saturated NH4Cl (pH ~7-8).

-

Extract with EtOAc.

-

Troubleshooting Table: Davis-Beirut Diagnostics

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Aldehyde formation | Hydrolysis: Too much water present, causing the imine to hydrolyze before cyclization. | Reduce water content.[2] Use anhydrous MeOH with solid KOH pellets (powdered). |

| Azo-dimer formation | Over-reduction: Reaction time too long or temperature too high. | Stop reaction immediately upon consumption of starting material. Lower temp to 50°C. |

| No Reaction | Poor Deprotonation: Substrate is too electron-rich or base is old/wet. | Ensure KOH is fresh. If substrate has e-donating groups, switch to stronger base/solvent (t-BuOK/DMF). |

Visual Logic: Davis-Beirut Mechanistic Flow

Figure 2: The kinetic competition in the Davis-Beirut reaction. Success depends on favoring Path A over Path B.

Module 3: Late-Stage Functionalization (C-H Activation)

The Issue: Palladium-catalyzed C-H activation (e.g., C3-arylation) often suffers from low Turnover Numbers (TON) or "black Pd" precipitation. The Science: Indazoles are coordinating ligands. The N1/N2 nitrogens can poison the catalyst by displacing labile ligands on the Palladium. Furthermore, the oxidative addition step often requires a specific oxidant to regenerate Pd(II).

Optimization Guide: C-H Arylation at C3

Standard Protocol (Pd-Catalyzed):

-

Catalyst: Pd(OAc)2 (5–10 mol%).

-

Ligand: 1,10-Phenanthroline (prevents catalyst poisoning by the substrate).

-

Oxidant: Ag2CO3 or Cu(OAc)2.

-

Solvent: DMA or 1,4-Dioxane (120 °C).

Troubleshooting Q&A:

Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition . The C3-arylated product might be a better ligand for Pd than the starting material.

-

Fix: Switch to a bulky phosphine ligand (e.g., XPhos or BrettPhos ) which prevents the product from coordinating too tightly to the metal center.

Q: I see formation of a homo-coupling product (biaryl) instead of the indazole product. A: Your oxidant is too aggressive, causing the aryl coupling partner to react with itself.

-

Fix: Switch from Ag2CO3 to air (O2) or benzoquinone as a milder oxidant.

Catalyst & Oxidant Selection Matrix

| Reaction Type | Recommended Catalyst | Oxidant | Key Additive |

| C3-Arylation (Direct) | Pd(OAc)2 | Ag2CO3 | Pivalic Acid (PivOH) - acts as proton shuttle |

| C3-Alkenylation | [RhCp*Cl2]2 | Cu(OAc)2 | AgSbF6 (activates Rh) |

| N-N Bond Formation (Ullmann) | CuI | Air/O2 | DMEDA (Ligand) |

References

-

Hunt, K. W., et al. (2021).[3] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis.

-

Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4] "Davis-Beirut Reaction: Mechanism and Applications." Journal of Organic Chemistry.

-

Singampalli, A., et al. (2025).[5] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[5][6] RSC Medicinal Chemistry.[5]

-

Yadav, M., & Kapoor, A. (2024).[7] "Advances in Synthesis of Indazole Variants: A Comprehensive Review." Current Organocatalysis.

Sources

- 1. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]

Validation & Comparative

Comparative Reactivity Guide: 3-Methoxy-1H-indazole vs. 3-Methyl-6-nitro-1H-indazole

Executive Summary

This guide provides a technical comparison between 3-methoxy-1H-indazole (Compound A) and 3-methyl-6-nitro-1H-indazole (Compound B) . While both share the indazole core, their reactivity profiles are diametrically opposed due to substituent electronic effects.

-

Compound A (3-Methoxy) represents an electron-rich, acid-labile system . The C3-methoxy group acts as a strong resonance donor, activating the ring towards electrophilic substitution but introducing sensitivity to hydrolysis (lactim-lactam tautomerism).

-

Compound B (3-Methyl-6-Nitro) represents an electron-deficient, acidic system . The C6-nitro group strongly withdraws electron density, significantly lowering the pKa of the N1-proton and activating the ring for nucleophilic aromatic substitution (

) while deactivating it towards electrophiles.

Electronic Profile & Acidity

The fundamental difference in reactivity stems from the modification of the indazole

Acidity (N-H Deprotonation)

The acidity of the N1-proton determines the choice of base for alkylation or arylation reactions.

| Feature | 3-Methoxy-1H-indazole (A) | 3-Methyl-6-nitro-1H-indazole (B) |

| Electronic Effect | Donating (+M) : The O-Me lone pair donates density into the pyrazole ring. | Withdrawing (-I, -M) : The |

| Estimated pKa (DMSO) | ~14.5 - 15.0 (Less acidic than unsubstituted indazole) | ~11.5 - 12.5 (Significantly more acidic) |

| Base Requirement | Requires stronger bases (e.g., | Reacts readily with mild bases (e.g., |

Expert Insight: The Lactim-Lactam Trap

Researchers must recognize that Compound A is effectively the O-methylated form of indazolinone. Under strong acidic conditions (e.g., HBr,

N-Alkylation Regioselectivity (N1 vs. N2)[1][2][3][4]

Regiocontrol during N-alkylation is the most critical challenge in indazole chemistry. The ratio of N1 (thermodynamic) to N2 (kinetic) products depends heavily on the substituent effects.

Comparative Regiochemistry

-

3-Methyl-6-nitro-1H-indazole (B):

-

Dominant Product: N1-Alkyl .[1]

-

Mechanism: The nitro group withdraws electron density, delocalizing the negative charge of the anion effectively across the benzene ring. This stabilization is maximized in the N1-substituted tautomer.

-

Protocol Note: Use thermodynamic conditions (NaH/DMF or

/Acetone/Reflux) to push the ratio >95:5 (N1:N2).

-

-

3-Methoxy-1H-indazole (A):

-

Dominant Product: N1-Alkyl (typically), but with higher N2 byproduct formation .

-

Mechanism: The C3-methoxy group provides electron density to N2 via induction/field effects, making N2 slightly more nucleophilic than in Compound B. Additionally, the "Me-O" group is sterically smaller than "Me-C", reducing steric hindrance at N2.

-

Protocol Note: To avoid N2 mixtures, use soft electrophiles and non-polar solvents.

-

Decision Pathway Diagram

Caption: Comparative reaction pathways. Note the stability risk for 3-methoxy under acidic conditions and the high N1-selectivity for the nitro derivative.

Electrophilic vs. Nucleophilic Susceptibility[2]

Electrophilic Aromatic Substitution (EAS)

-

3-Methoxy (A): The ring is activated . Halogenation (e.g., NIS, NBS) will occur readily, typically at C4 or C6 (para/ortho to the directing methoxy/nitrogen lone pairs).

-

6-Nitro (B): The ring is deactivated . EAS is extremely difficult. Attempting to nitrate or halogenate this ring further requires forcing conditions (superacids) and is rarely synthetically useful.

Nucleophilic Aromatic Substitution ( )

-

3-Methoxy (A): Inert to

. -

6-Nitro (B): The nitro group activates the C7 position (ortho to nitro) or C5 (para to nitro) slightly, but more importantly, the nitro group itself can be displaced by strong nucleophiles (e.g., alkoxides, thiols) if fluorinated precursors are used, or involved in "Vicarious Nucleophilic Substitution" (VNS).

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 3-Methyl-6-nitro-1H-indazole

Target: Synthesis of N1-benzyl derivative.

Rationale: The acidity of the 6-nitro derivative allows the use of mild carbonate bases, avoiding the need for hazardous hydrides.

-

Dissolution: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cesium Carbonate (

, 1.5 eq). Stir at room temperature for 30 minutes. Observation: Solution typically turns deep yellow/orange due to nitronate anion formation. -

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Product is less polar than starting material).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate. -

Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Protocol B: Demethylation of 3-Methoxy-1H-indazole (Lactam Formation)

Target: Conversion to 1,2-dihydro-3H-indazol-3-one.

Rationale: Demonstrates the acid-lability of the O-methyl bond, a feature absent in the C-methyl analog.

-

Setup: Dissolve 3-methoxy-1H-indazole (1.0 eq) in dry DCM (0.1 M) under Nitrogen.

-

Addition: Cool to 0°C. Add Boron Tribromide (

, 1M in DCM, 3.0 eq) dropwise over 20 minutes. -

Reaction: Allow to warm to RT and stir for 4-6 hours.

-

Quench: Cool to 0°C. Carefully quench with Methanol (exothermic!).

-

Isolation: Concentrate in vacuo. The residue is typically the HBr salt of the indazolone. Neutralize with saturated

to precipitate the solid lactam.

References

- Indazole Acidity & Tautomerism: Claramunt, R. M., et al.

-

Regioselectivity of Nitro-Indazoles: L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022. Link

-

Synthesis of 3-Alkoxyindazoles: "Indazole Synthesis - Recent Literature." Organic Chemistry Portal. Link

-

Electronic Effects on Alkylation: Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem. 2025.[6][7] Link

-

3-Methyl-6-nitro-1H-indazole Data: "3-Methyl-6-nitro-1H-indazole Product Guide." BenchChem, 2025. Link

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

comparing biological activities of 5-nitro and 6-nitro-1H-indazole isomers

Executive Summary: Divergent Scaffolds for Distinct Targets

In the realm of indazole pharmacology, the positional isomerism of the nitro group dictates two fundamentally different biological trajectories. While 7-nitroindazole (7-NI) is the established gold standard for selective neuronal Nitric Oxide Synthase (nNOS) inhibition, its isomers 5-nitroindazole (5-NI) and 6-nitroindazole (6-NI) are frequently misunderstood as mere "less active" analogs.

This guide corrects that misconception. 5-NI has emerged as a privileged scaffold for antiprotozoal therapeutics (specifically Chagas disease and Leishmaniasis), leveraging enzymatic nitro-reduction to generate cytotoxic radical species within parasites.[1] Conversely, 6-NI exhibits unique vasodilatory properties independent of NOS inhibition , and its derivatives show promise in anticancer applications (specifically lung carcinoma) and antibacterial activity against resistant strains like N. gonorrhoeae.[1]

Key Takeaway: Researchers should utilize 5-NI when targeting redox-sensitive parasitic pathways and 6-NI when exploring non-canonical vasodilation or designing conformationally restricted anticancer agents.[1]

Part 1: Mechanistic Basis of Activity

The biological divergence of these isomers is rooted in the electronic and steric consequences of the nitro group's position relative to the indazole nitrogen atoms (

The NOS Inhibition "Rule of 7"

To understand 5-NI and 6-NI, one must understand why they fail where 7-NI succeeds.

-